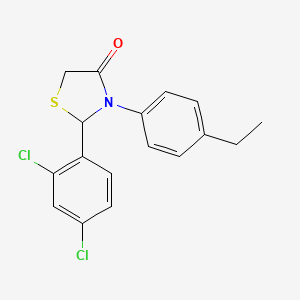
2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidin-4-one ring and two phenyl groups substituted with chlorine and ethyl groups, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 4-ethylbenzaldehyde in the presence of a thiazolidinone-forming reagent such as thiourea. The reaction is usually carried out under acidic conditions and may require heating to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pH control to ensure consistent product quality. The use of continuous flow chemistry techniques can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized to study enzyme inhibition or as a probe to investigate biological pathways. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, where it can be explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be employed in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which 2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.
類似化合物との比較
2-(2,4-Dichlorophenyl)-2-n-butyl-oxirane: This compound shares a similar dichlorophenyl group but has a different ring structure.
(2,4-Dichlorophenyl)(4-ethylphenyl)methanol: This compound has a methanol group instead of the thiazolidin-4-one ring.
Uniqueness: 2-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidin-4-one ring, which imparts distinct chemical and biological properties compared to similar compounds
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c1-2-11-3-6-13(7-4-11)20-16(21)10-22-17(20)14-8-5-12(18)9-15(14)19/h3-9,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMQIHRTDPRHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
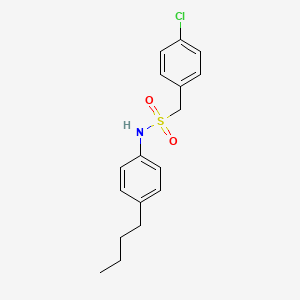
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5070515.png)
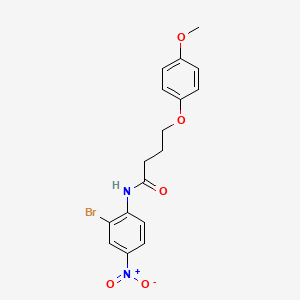
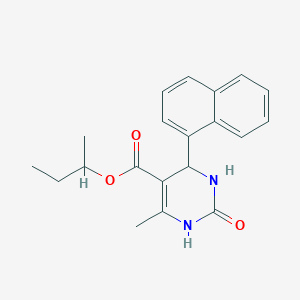
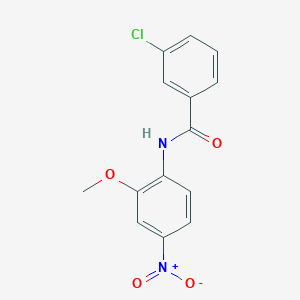

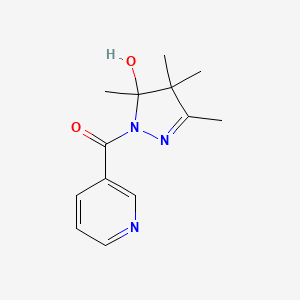
![2-chloro-4,5-difluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)
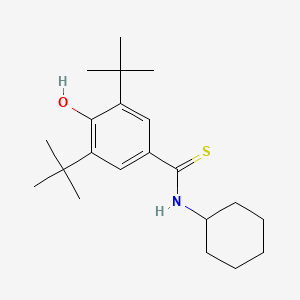
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
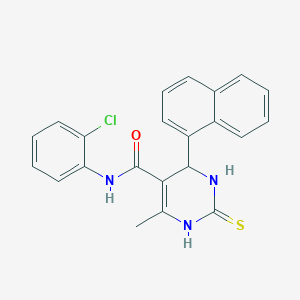
![4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5070589.png)
![2-methoxy-N-[2-[1-(1,2,5-thiadiazole-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide](/img/structure/B5070597.png)
